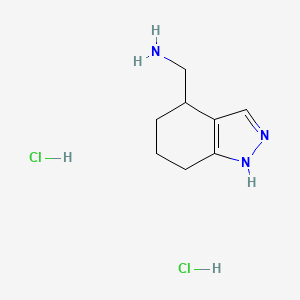
3-(3-Aminopropyl)-5-bromophenolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropyl)-5-bromophenolhydrochloride is a chemical compound that features a brominated phenol group and an aminopropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-bromophenolhydrochloride typically involves the bromination of phenol followed by the introduction of an aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-aminopropylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization with the aminopropyl group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopropyl)-5-bromophenolhydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: The corresponding hydrogenated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Aminopropyl)-5-bromophenolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopropyl)-5-bromophenolhydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The brominated phenol group may also contribute to its biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface functionalization and as a coupling agent.
3-Aminopropyltrimethoxysilane: Similar applications as 3-Aminopropyltriethoxysilane but with different alkoxy groups.
3-Aminopropanol: A simpler compound with an aminopropyl group and a hydroxyl group.
Uniqueness
3-(3-Aminopropyl)-5-bromophenolhydrochloride is unique due to the presence of both a brominated phenol group and an aminopropyl side chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13BrClNO |
|---|---|
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)-5-bromophenol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-4-7(2-1-3-11)5-9(12)6-8;/h4-6,12H,1-3,11H2;1H |
Clave InChI |
TVVLBGJCQMEJAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)Br)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B15309434.png)
![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)

![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)






